molecular formula C9H17Cl3 B14445628 1,3,3-Trichlorononane CAS No. 75296-43-4

1,3,3-Trichlorononane

Cat. No.: B14445628
CAS No.: 75296-43-4
M. Wt: 231.6 g/mol
InChI Key: JBMBEJJRVQKFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trichlorononane is an organic compound with the molecular formula C9H17Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to a nonane backbone

Preparation Methods

1,3,3-Trichlorononane can be synthesized through the Kharasch addition reaction, which involves the free radical addition of trichloromethyl compounds to alkenes. For instance, the synthesis of 1,1,3-trichlorononane from 1-octene and chloroform using an iron-based catalyst is a notable example . The reaction proceeds as follows: [ \text{CH}_3(\text{CH}_2)_5\text{CH=CH}_2 + \text{HCCl}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH(Cl)-CH}_2\text{CHCl}_2 ]

Chemical Reactions Analysis

1,3,3-Trichlorononane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water and a suitable catalyst, this compound can undergo hydrolysis to form alcohols and other derivatives.

Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents.

Scientific Research Applications

1,3,3-Trichlorononane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,3-Trichlorononane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in a range of biological effects .

Comparison with Similar Compounds

1,3,3-Trichlorononane can be compared with other chlorinated hydrocarbons, such as:

Properties

CAS No.

75296-43-4

Molecular Formula

C9H17Cl3

Molecular Weight

231.6 g/mol

IUPAC Name

1,3,3-trichlorononane

InChI

InChI=1S/C9H17Cl3/c1-2-3-4-5-6-9(11,12)7-8-10/h2-8H2,1H3

InChI Key

JBMBEJJRVQKFRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.